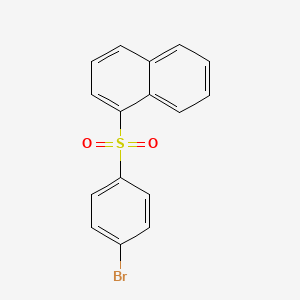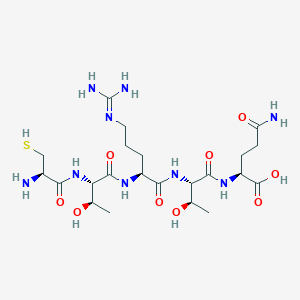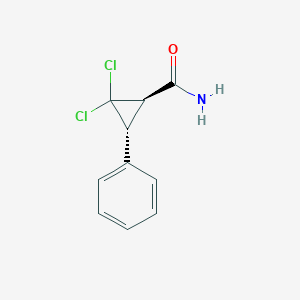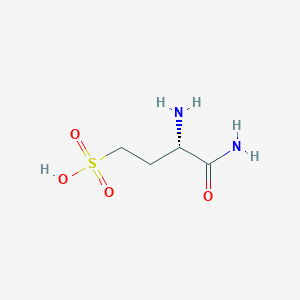![molecular formula C15H11Cl2NO4 B12596229 3-[[2-(3,4-dichlorophenoxy)acetyl]amino]benzoic Acid CAS No. 649773-65-9](/img/structure/B12596229.png)
3-[[2-(3,4-dichlorophenoxy)acetyl]amino]benzoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[[2-(3,4-dichlorophenoxy)acetyl]amino]benzoic acid is a synthetic organic compound with the molecular formula C15H11Cl2NO4 and a molecular weight of 340.158 g/mol . This compound is characterized by the presence of a benzoic acid core substituted with a 3,4-dichlorophenoxy group and an acetylamino group. It is primarily used in the field of organic chemistry for various synthetic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[2-(3,4-dichlorophenoxy)acetyl]amino]benzoic acid typically involves the following steps:
Preparation of 3,4-dichlorophenoxyacetic acid: This is achieved by reacting 3,4-dichlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Acetylation: The 3,4-dichlorophenoxyacetic acid is then acetylated using acetic anhydride to form 3,4-dichlorophenoxyacetyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The production facilities are equipped with advanced technologies to handle the chemicals safely and efficiently .
Análisis De Reacciones Químicas
Types of Reactions
3-[[2-(3,4-dichlorophenoxy)acetyl]amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-[[2-(3,4-dichlorophenoxy)acetyl]amino]benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-[[2-(3,4-dichlorophenoxy)acetyl]amino]benzoic acid involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
3-[[2-(2,4-dichlorophenoxy)acetyl]amino]benzoic acid: A compound with similar functional groups but different substitution patterns.
3-[[2-(3,4-dichlorophenoxy)acetyl]amino]thioxomethylbenzoic acid: A derivative with a thioxomethyl group instead of a carboxyl group.
Uniqueness
3-[[2-(3,4-dichlorophenoxy)acetyl]amino]benzoic acid is unique due to its specific substitution pattern and the presence of both dichlorophenoxy and acetylamino groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
649773-65-9 |
|---|---|
Fórmula molecular |
C15H11Cl2NO4 |
Peso molecular |
340.2 g/mol |
Nombre IUPAC |
3-[[2-(3,4-dichlorophenoxy)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C15H11Cl2NO4/c16-12-5-4-11(7-13(12)17)22-8-14(19)18-10-3-1-2-9(6-10)15(20)21/h1-7H,8H2,(H,18,19)(H,20,21) |
Clave InChI |
MGQDFMPVQVPPJC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)NC(=O)COC2=CC(=C(C=C2)Cl)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(2,5-Dichlorophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12596149.png)
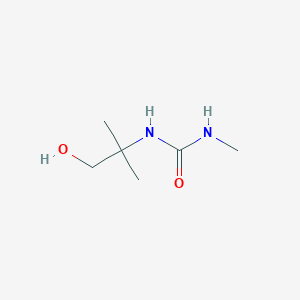
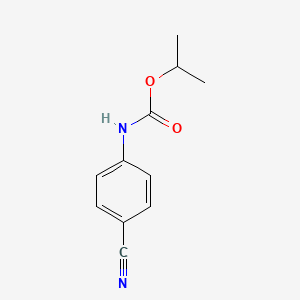
![Pyrrolo[2,3-b]pyrrole-1,2,3(6H)-triamine](/img/structure/B12596163.png)
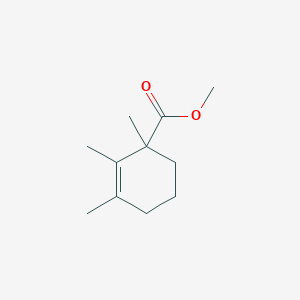

silane](/img/structure/B12596173.png)
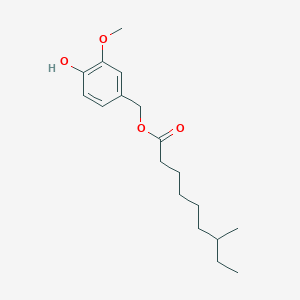
![4-[Hydroxy(dimethyl)silyl]benzonitrile](/img/structure/B12596188.png)
![5-[(1-Propyl-1H-benzimidazol-6-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12596197.png)
